molecular formula C6H4O3 B12942989 cis-Cyclobut-3-ene-1,2-dicarboxylic anhydride

cis-Cyclobut-3-ene-1,2-dicarboxylic anhydride

Cat. No.: B12942989
M. Wt: 124.09 g/mol
InChI Key: XREQZAHSEPNASW-ZXZARUISSA-N
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Description

cis-Cyclobut-3-ene-1,2-dicarboxylic anhydride: is an organic compound with the molecular formula C6H4O3 It is a cyclic anhydride derived from cyclobutene and is characterized by its unique structure, which includes a four-membered ring fused with an anhydride group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cis-Cyclobut-3-ene-1,2-dicarboxylic anhydride can be achieved through a [2+2] photochemical cycloaddition reaction between (E)-1,2-dichloroethene and maleic anhydride, followed by reductive chlorine elimination using activated zinc . This method provides a safe and efficient route to obtain the compound in good yield and can be scaled up for industrial production.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthetic route mentioned above can be adapted for larger-scale production. The use of photochemical cycloaddition and reductive elimination processes ensures a high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: cis-Cyclobut-3-ene-1,2-dicarboxylic anhydride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

cis-Cyclobut-3-ene-1,2-dicarboxylic anhydride has several applications in scientific research:

Mechanism of Action

The mechanism by which cis-Cyclobut-3-ene-1,2-dicarboxylic anhydride exerts its effects involves its reactivity towards various reagents. The compound’s strained ring system makes it highly reactive, allowing it to participate in cycloaddition and substitution reactions. The molecular targets and pathways involved depend on the specific reactions and applications being studied .

Comparison with Similar Compounds

Properties

Molecular Formula

C6H4O3

Molecular Weight

124.09 g/mol

IUPAC Name

(1R,5S)-3-oxabicyclo[3.2.0]hept-6-ene-2,4-dione

InChI

InChI=1S/C6H4O3/c7-5-3-1-2-4(3)6(8)9-5/h1-4H/t3-,4+

InChI Key

XREQZAHSEPNASW-ZXZARUISSA-N

Isomeric SMILES

C1=C[C@H]2[C@@H]1C(=O)OC2=O

Canonical SMILES

C1=CC2C1C(=O)OC2=O

Origin of Product

United States

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